

Solubility Profile of Ranitidine S-oxide: A Technical Guide

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Compound of Interest		
Compound Name:	Ranitidine S-oxide	
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This technical guide provides a comprehensive overview of the solubility of **Ranitidine S-oxide**, a primary metabolite of the H2-receptor antagonist Ranitidine. Understanding the solubility of this compound is critical for in-vitro experimental design, analytical method development, and further pharmaceutical research. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of Ranitidine S-oxide

Property	Value "	Source
Molecular Formula	C13H22N4O4S	[1]
Molecular Weight	330.41 g/mol	[1]
CAS Number	73851-70-4	[2]
Appearance	Solid	[2]

Solubility Data for Ranitidine S-oxide

Quantitative solubility data for **Ranitidine S-oxide** in a range of common organic solvents is not readily available in published literature. However, qualitative and aqueous solubility information has been reported.



Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[2]
Water	125 mg/mL	Ultrasonic and warming and heat to 60°C	

Comparative Solubility Data: Ranitidine Hydrochloride

For context, the following table summarizes the solubility of the parent drug, Ranitidine Hydrochloride. It is important to note that the S-oxidation will alter the physicochemical properties, and therefore the solubility of the metabolite may differ significantly from the parent compound.

Solvent	Solubility Description	Sou
Acetic Acid	Soluble	
Water	Soluble	
Methanol	Soluble	
Ethanol	Slightly soluble	
Chloroform	Practically insoluble	
Dimethyl Sulfoxide (DMSO)	Approximately 1 mg/mL	_

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps.

1. Materials and Equipment:



- Ranitidine S-oxide (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Analytical balance
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

- Preparation: Add an excess amount of solid Ranitidine S-oxide to a glass vial. The
 presence of undissolved solid at the end of the experiment is crucial to ensure saturation is
 reached.
- Solvent Addition: Add a known volume of the desired organic solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Centrifugation at the same temperature can be used to facilitate this separation.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining



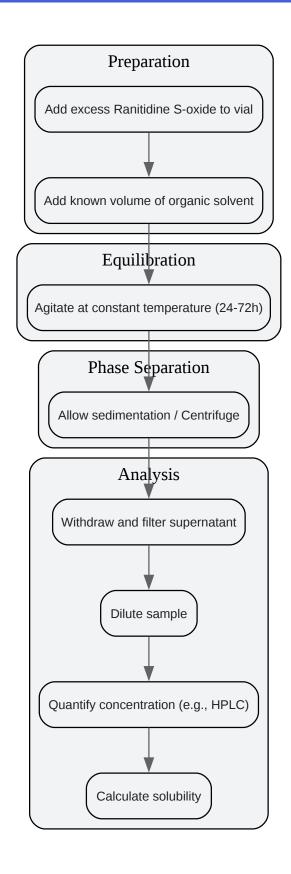
undissolved solid particles.

- Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of Ranitidine S-oxide in the diluted sample using a validated HPLC method or another appropriate analytical technique.
- Calculation: Calculate the solubility of Ranitidine S-oxide in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **Ranitidine S-oxide**.





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Caption: Workflow for Shake-Flask Solubility Determination.



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References

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